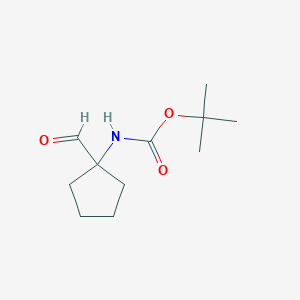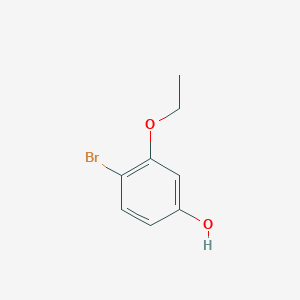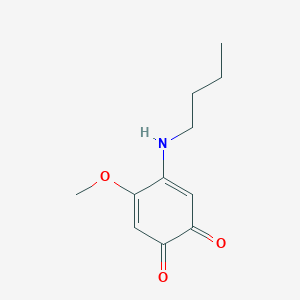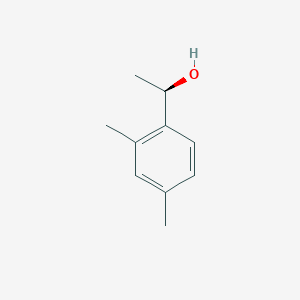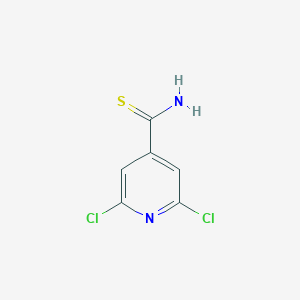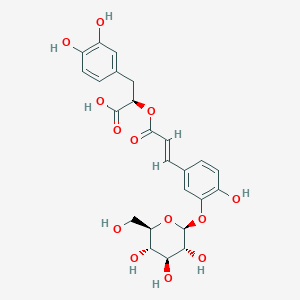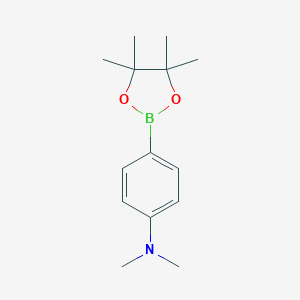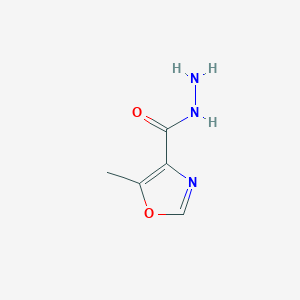![molecular formula C9H15NO B065584 (1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene CAS No. 179922-77-1](/img/structure/B65584.png)
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene, commonly known as MPAH, is a bicyclic compound that belongs to the class of azabicyclo compounds. It has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of MPAH is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. MPAH has also been found to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
MPAH has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. MPAH has also been found to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This can lead to an increase in the levels of neurotransmitters, such as dopamine, in the brain.
実験室実験の利点と制限
MPAH has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It also exhibits a range of pharmacological activities, which makes it a useful tool for investigating the mechanisms of action of various drugs and neurotransmitters. However, MPAH also has some limitations. It has a relatively low potency compared to other drugs, which can make it difficult to observe its effects at low concentrations. It also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on MPAH. One area of interest is the development of more potent analogs of MPAH, which could be used as therapeutic agents for the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of MPAH on the brain, which could provide insights into the mechanisms of action of other drugs and neurotransmitters. Finally, the development of new methods for synthesizing MPAH could lead to more efficient and cost-effective production of this compound.
合成法
MPAH can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis process involves the use of various reagents and catalysts, including sodium hydride, 2-bromo-1-propanol, and 1,3-dibromo-5,5-dimethylhydantoin. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
科学的研究の応用
MPAH has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. MPAH has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia.
特性
CAS番号 |
179922-77-1 |
|---|---|
製品名 |
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene |
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C9H15NO/c1-3-6-10-7-4-5-8(11-2)9(7)10/h4-5,7-9H,3,6H2,1-2H3/t7-,8-,9-,10?/m1/s1 |
InChIキー |
AJBFKTZAQFBOIA-PBVVMKELSA-N |
異性体SMILES |
CCCN1[C@H]2[C@@H]1[C@@H](C=C2)OC |
SMILES |
CCCN1C2C1C(C=C2)OC |
正規SMILES |
CCCN1C2C1C(C=C2)OC |
同義語 |
6-Azabicyclo[3.1.0]hex-2-ene,4-methoxy-6-propyl-,(1alpha,4alpha,5alpha)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



